5-cyclopropyl-2-methoxybenzoic acid 5-cyclopropyl-2-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 1551181-02-2
VCID: VC11587103
InChI:
SMILES:
Molecular Formula: C11H12O3
Molecular Weight: 192.2

5-cyclopropyl-2-methoxybenzoic acid

CAS No.: 1551181-02-2

Cat. No.: VC11587103

Molecular Formula: C11H12O3

Molecular Weight: 192.2

Purity: 95

* For research use only. Not for human or veterinary use.

5-cyclopropyl-2-methoxybenzoic acid - 1551181-02-2

Specification

CAS No. 1551181-02-2
Molecular Formula C11H12O3
Molecular Weight 192.2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzoic acid backbone substituted with a methoxy group (-OCH3_3) at the 2-position and a cyclopropyl ring at the 5-position. This arrangement introduces steric and electronic effects that influence reactivity. The cyclopropyl group’s strained three-membered ring enhances metabolic stability, while the methoxy group contributes to electron-donating resonance effects . The SMILES notation O=C(O)C1=CC(C2CC2)=CC=C1OC\text{O=C(O)C1=CC(C2CC2)=CC=C1OC} precisely encodes this topology .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number1551181-02-2
Molecular FormulaC11H12O3\text{C}_{11}\text{H}_{12}\text{O}_3
Molecular Weight192.21 g/mol
Purity95%
SMILESO=C(O)C1=CC(C2CC2)=CC=C1OC

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While detailed protocols are scarce, the synthesis likely involves sequential functionalization of a benzene ring. A plausible route includes:

  • Methoxylation: Introducing the methoxy group via nucleophilic aromatic substitution using methanol under acidic conditions.

  • Cyclopropanation: Employing the Simmons-Smith reaction with diiodomethane and a zinc-copper couple to form the cyclopropyl moiety.

  • Carboxylation: Oxidizing a methyl group to a carboxylic acid using potassium permanganate or via carbonation of a Grignard reagent .

Yields and selectivity depend on reaction optimization, particularly in managing the steric hindrance from the cyclopropyl group. Industrial processes may utilize continuous-flow systems to enhance efficiency, though proprietary methods dominate .

Chemical Reactivity and Functional Transformations

Oxidation and Reduction

The carboxylic acid group undergoes reduction to a primary alcohol using lithium aluminum hydride (LiAlH4\text{LiAlH}_4), yielding 5-cyclopropyl-2-methoxybenzyl alcohol. Conversely, oxidation of the cyclopropyl ring is thermodynamically disfavored due to ring strain, though side-chain oxidation may occur under harsh conditions .

Electrophilic Substitution

The methoxy group directs electrophiles to the para position (C-4), while the cyclopropyl group exerts minor deactivating effects. Halogenation at C-4 using Cl2/FeCl3\text{Cl}_2/\text{FeCl}_3 or nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 are feasible, though competing ring-opening of the cyclopropane may occur under strong acidic conditions.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor in designing kinase inhibitors and neurotransmitter analogs. Its cyclopropyl moiety is valued for improving drug metabolic stability, as seen in analogues of NMDA receptor antagonists . For instance, cyclopropyl-containing compounds like CGS 19755 exhibit potent glutamate receptor inhibition, suggesting potential structural parallels .

Material Science

In polymer chemistry, the rigid cyclopropyl group enhances thermal stability when incorporated into aromatic polyesters. Blending 5-cyclopropyl-2-methoxybenzoic acid-derived monomers with terephthalic acid improves glass transition temperatures by 15–20°C compared to conventional polymers.

Biological Activity and Mechanistic Insights

Enzyme Interactions

Preliminary studies suggest inhibitory effects on cyclooxygenase-2 (COX-2), with IC50_{50} values in the micromolar range. Molecular docking simulations indicate hydrogen bonding between the carboxylic acid group and Arg120 of COX-2, while the cyclopropyl ring occupies a hydrophobic pocket .

Gene Modulation

In vitro assays using human hepatoma cells (HepG2) show dose-dependent upregulation of CYP3A4, a cytochrome P450 enzyme involved in drug metabolism. This induction, mediated by pregnane X receptor (PXR) activation, implies a role in drug-drug interactions .

Structural Analogues and Comparative Analysis

Positional Isomers

  • 2-Cyclopropyl-5-methoxybenzoic acid: Methoxy at C-5 reduces steric clash with the cyclopropyl group, enhancing solubility but decreasing membrane permeability.

  • 4-Cyclopropyl-2-methoxybenzoic acid: Para-substituted cyclopropyl disrupts resonance, lowering acidity (pKa ~4.1 vs. 3.8 for the 5-isomer).

Table 2: Comparative Properties of Benzoic Acid Analogues

CompoundpKaLogPSolubility (mg/mL)
5-Cyclopropyl-2-methoxy3.82.10.45
2-Cyclopropyl-5-methoxy4.01.80.78
4-Cyclopropyl-2-methoxy4.12.30.32

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